molecular formula C17H21ClFN B12800558 Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- CAS No. 14898-11-4

Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)-

Cat. No.: B12800558
CAS No.: 14898-11-4
M. Wt: 293.8 g/mol
InChI Key: RBNAHYYXNIYAKU-UHFFFAOYSA-N
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Description

Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a dimethyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- typically involves the following steps:

    Starting Materials: The synthesis begins with phenethylamine and p-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and methylation reactions.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.

    Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: :

Properties

CAS No.

14898-11-4

Molecular Formula

C17H21ClFN

Molecular Weight

293.8 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H20FN.ClH/c1-14(12-15-6-4-3-5-7-15)19(2)13-16-8-10-17(18)11-9-16;/h3-11,14H,12-13H2,1-2H3;1H

InChI Key

RBNAHYYXNIYAKU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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